N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound notable for its unique structure, comprising a cyclohexyl group, morpholine, and a pyrazin-2(3H)-yl core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can be synthesized through multi-step organic reactions. The typical synthetic route may involve the following steps:
Formation of the triazolopyrazine core: : This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the morpholine ring: : This involves nucleophilic substitution reactions.
Incorporation of the cyclohexyl group: : This step often requires alkylation reactions using cyclohexyl halides in the presence of strong bases.
Industrial Production Methods
Industrial production might scale up these steps, optimizing each for higher yield and purity. Factors such as reaction temperature, pressure, solvent choice, and purification methods are fine-tuned in a controlled environment to ensure the consistent quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various reactions including:
Oxidation: : This can result in the formation of different oxidized derivatives.
Reduction: : Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides for alkylation reactions.
Major Products
Depending on the type of reaction, the major products may include various oxidized, reduced, or substituted derivatives. Each product retains the core structure but with significant changes in functional groups.
Scientific Research Applications
N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has diverse applications:
Chemistry: : Used as a reagent for the synthesis of complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Explored for its pharmacological properties, potentially as an anti-cancer or antimicrobial agent.
Industry: : May serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism by which N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exerts its effects is intricate:
Molecular Targets: : Likely interacts with specific proteins or enzymes, affecting their activity.
Pathways Involved: : May influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide stands out due to its unique combination of functional groups and its specific chemical and biological properties.
Similar Compounds: : Compounds with triazolopyrazine or morpholine moieties, but lacking the cyclohexyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c24-14(19-13-4-2-1-3-5-13)12-23-17(25)22-7-6-18-15(16(22)20-23)21-8-10-26-11-9-21/h6-7,13H,1-5,8-12H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAFIUSXPCRPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.